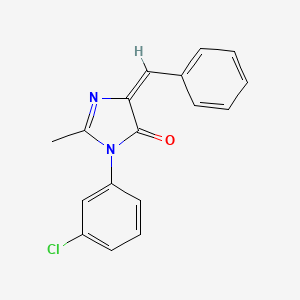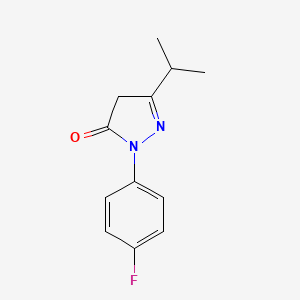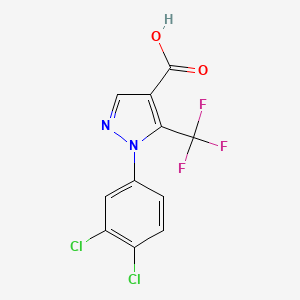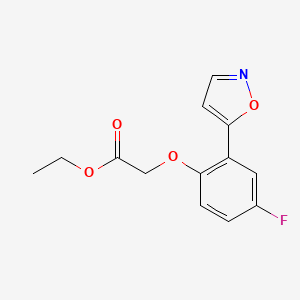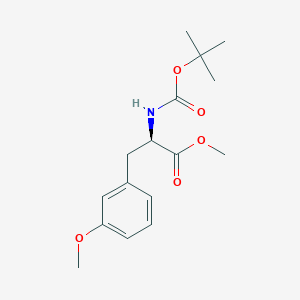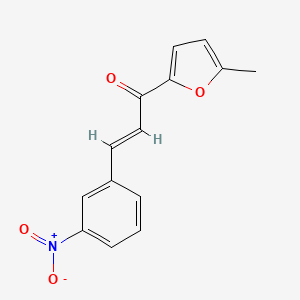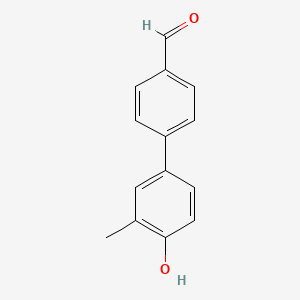
4-(4-Formylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Formylphenyl)-2-methylphenol (95%) is a chemical compound with the molecular formula C9H10O2. It is an aromatic compound with an aldehyde group as its functional group. The compound is colorless and has a faint odor. It is also known as 4-formyl-2-methylphenol and is used in various scientific applications.
Aplicaciones Científicas De Investigación
4-(4-Formylphenyl)-2-methylphenol (95%) has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis. It can be used to synthesize a variety of compounds such as 4-formyl-2-methylphenol-2-sulfonate, 4-formyl-2-methylphenol-3-sulfonate, and 4-formyl-2-methylphenol-4-sulfonate. It can also be used in the synthesis of a variety of pharmaceuticals and other compounds.
Mecanismo De Acción
The mechanism of action of 4-(4-Formylphenyl)-2-methylphenol (95%) is not well understood. However, it is believed that the aldehyde group in the molecule is responsible for its reactivity. The aldehyde group can react with other molecules to form new compounds. Additionally, the aromatic nature of the molecule may also contribute to its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Formylphenyl)-2-methylphenol (95%) are not well understood. However, it is believed that the aldehyde group in the molecule may be responsible for some of its effects. The aldehyde group may react with other molecules in the body to form new compounds. Additionally, the aromatic nature of the molecule may also contribute to its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Formylphenyl)-2-methylphenol (95%) has several advantages and limitations for lab experiments. One advantage of using this compound is that it is relatively easy to synthesize using a variety of methods. Additionally, it has a wide range of applications in organic synthesis. However, one limitation of using this compound is that its mechanism of action is not well understood. Additionally, its biochemical and physiological effects are not well understood.
Direcciones Futuras
There are a variety of future directions for research on 4-(4-Formylphenyl)-2-methylphenol (95%). One potential future direction is to further investigate the mechanism of action of this compound. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, further research could be conducted to develop new methods for synthesizing this compound.
Métodos De Síntesis
4-(4-Formylphenyl)-2-methylphenol (95%) can be synthesized using a variety of methods. One method involves reacting 4-formylphenol with 2-methylphenol in the presence of a catalyst such as zinc chloride. The reaction of these two compounds produces the desired product in good yields. Another method involves reacting 4-formylphenol with 2-methylphenol in the presence of a base such as potassium hydroxide. This reaction also produces the desired product in good yields.
Propiedades
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNMOLEIZSKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655316 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)-2-methylphenol | |
CAS RN |
1164120-78-8 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)

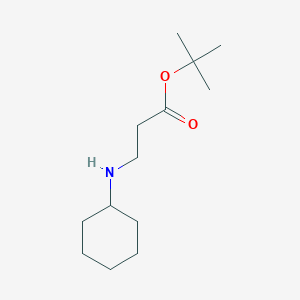
![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
